molecular formula C7H10ClN3 B14849999 5-Chloro-6-isopropylpyrimidin-4-amine

5-Chloro-6-isopropylpyrimidin-4-amine

Cat. No.: B14849999
M. Wt: 171.63 g/mol
InChI Key: ALSQWSBAJRCKDI-UHFFFAOYSA-N
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Description

5-Chloro-6-isopropylpyrimidin-4-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 5, an isopropyl group at position 6, and an amine group at position 4. Its molecular formula is C₇H₁₁ClN₃, with a molecular weight of 171.63 g/mol . This compound is primarily utilized in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing pharmacophores or enzyme inhibitors. Its structural features—chloro and bulky isopropyl substituents—impart distinct electronic and steric properties, influencing reactivity and biological activity .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

5-chloro-6-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C7H10ClN3/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

ALSQWSBAJRCKDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N)Cl

Origin of Product

United States

Chemical Reactions Analysis

5-Chloro-6-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-Chloro-6-isopropylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 5-chloro-6-isopropylpyrimidin-4-amine with structurally related pyrimidines:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
This compound 5-Cl, 6-isopropyl, 4-NH₂ C₇H₁₁ClN₃ 171.63 Soluble in DMSO Research intermediates
6-Chloropyrimidin-4-amine 6-Cl, 4-NH₂ C₄H₄ClN₃ 129.55 Water-soluble Precursor for derivatization
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine 5-Cl, 6-Me, 4-NH₂, 2-pyridinyl C₁₈H₁₈ClN₅ 339.82 Not reported Methionine aminopeptidase inhibition
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 4-Cl, 6-OMe, 2-Me, 5-NH₂ C₆H₈ClN₃O 173.60 Lipophilic Pharmaceutical intermediates

Key Observations :

  • Steric Effects : Bulky substituents like isopropyl may hinder reactivity in cross-coupling reactions compared to less sterically hindered analogs (e.g., 6-chloropyrimidin-4-amine) .
  • Electronic Effects : Chlorine at position 5 (electron-withdrawing) and amine at position 4 (electron-donating) create a polarized electronic environment, influencing nucleophilic substitution or metal-catalyzed reactions .

Crystallographic and Stability Considerations

Pyrimidine derivatives with methyl or aryl substituents (e.g., 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine) form stable crystalline structures due to π-π stacking and hydrogen bonding .

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